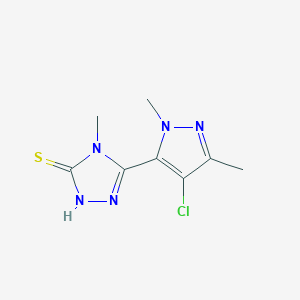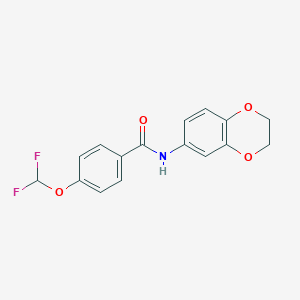![molecular formula C14H16N4OS B456602 N-ethyl-2-[(2-methyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide CAS No. 438236-11-4](/img/structure/B456602.png)
N-ethyl-2-[(2-methyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-2-[(2-methyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide is a synthetic compound with a molecular formula of C14H16N4OS and a molecular weight of 288.37 g/mol. This compound features a quinoline moiety, which is known for its diverse biological activities and applications in medicinal chemistry
準備方法
The synthesis of N-ethyl-2-[(2-methyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide typically involves the reaction of 2-methylquinoline-4-carbonyl chloride with ethylamine and thiourea under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
化学反応の分析
N-ethyl-2-[(2-methyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.
Hydrolysis: Acidic or basic hydrolysis can break the thiourea linkage, yielding the corresponding amine and carbonyl derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts like palladium or platinum, and varying temperatures and pressures to optimize reaction rates and yields .
科学的研究の応用
N-ethyl-2-[(2-methyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics.
Medicine: Its potential as an anticancer agent is being explored due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: The compound is used in the production of dyes, pigments, and other functional materials due to its stable and reactive nature.
作用機序
The mechanism of action of N-ethyl-2-[(2-methyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide involves its interaction with various molecular targets and pathways. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the thiourea group can form covalent bonds with cysteine residues in proteins, inhibiting their function . These interactions lead to the compound’s antimicrobial, antifungal, and anticancer activities.
類似化合物との比較
N-ethyl-2-[(2-methyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide can be compared with other quinoline derivatives such as chloroquine and primaquine, which are well-known antimalarial drugs . While these compounds share the quinoline core, the presence of the thiourea group in this compound provides unique reactivity and potential applications. Similar compounds include:
Chloroquine: An antimalarial drug with a quinoline core.
Primaquine: Another antimalarial with a similar structure.
Quinoline-2,4-dione derivatives: Compounds with diverse biological activities.
The uniqueness of this compound lies in its combined quinoline and thiourea functionalities, offering a broader range of chemical reactivity and biological applications.
特性
CAS番号 |
438236-11-4 |
|---|---|
分子式 |
C14H16N4OS |
分子量 |
288.37g/mol |
IUPAC名 |
1-ethyl-3-[(2-methylquinoline-4-carbonyl)amino]thiourea |
InChI |
InChI=1S/C14H16N4OS/c1-3-15-14(20)18-17-13(19)11-8-9(2)16-12-7-5-4-6-10(11)12/h4-8H,3H2,1-2H3,(H,17,19)(H2,15,18,20) |
InChIキー |
IZSCDDOMVZCCPN-UHFFFAOYSA-N |
SMILES |
CCNC(=S)NNC(=O)C1=CC(=NC2=CC=CC=C21)C |
正規SMILES |
CCNC(=S)NNC(=O)C1=CC(=NC2=CC=CC=C21)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-benzoyl-N'-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]thiourea](/img/structure/B456520.png)
![[5-(5-Chlorothiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl](3-methylpiperidin-1-yl)methanone](/img/structure/B456521.png)
![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B456523.png)
![Methyl 2-({[2-(4-ethoxyphenyl)-6-methyl-4-quinolinyl]carbonyl}amino)-5-propyl-3-thiophenecarboxylate](/img/structure/B456527.png)

![[5-(5-CHLORO-2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL](3,5-DIMETHYLPIPERIDINO)METHANONE](/img/structure/B456529.png)
![[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl][2-(2-chlorophenyl)quinolin-4-yl]methanone](/img/structure/B456532.png)
![1-[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(3,4-DICHLOROPHENOXY)-1-ETHANONE](/img/structure/B456534.png)
![3,5-bis(difluoromethyl)-1-{[2-(4-isopropylphenyl)-6-methyl-4-quinolinyl]carbonyl}-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B456536.png)
![4,5-dibromo-N-[1-(4-ethoxyphenyl)ethyl]thiophene-2-carboxamide](/img/structure/B456537.png)
![Ethyl 2-({[2-(4-ethoxyphenyl)-6-methyl-4-quinolinyl]carbonyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B456539.png)
![N-[[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamothioyl]thiophene-2-carboxamide](/img/structure/B456540.png)

![N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-5-(5-chloro-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B456542.png)
